molecular formula C7H8N4 B13146053 6-Methylimidazo[1,2-a]pyrazin-3-amine

6-Methylimidazo[1,2-a]pyrazin-3-amine

Katalognummer: B13146053
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: NDLQBIAOCYXMRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound that belongs to the imidazopyrazine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyrazine rings, with a methyl group at the 6-position and an amine group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with 1,2-diketones, followed by cyclization to form the imidazopyrazine core. The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methylimidazo[1,2-a]pyrazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

6-Methylimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methylimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 6-Methylimidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound in medicinal chemistry and drug development .

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

6-methylimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-4-11-6(8)2-10-7(11)3-9-5/h2-4H,8H2,1H3

InChI-Schlüssel

NDLQBIAOCYXMRJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=CN=C2C=N1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.